molecular formula C9H21NO B13594504 5-(Isopropyl(methyl)amino)pentan-1-ol

5-(Isopropyl(methyl)amino)pentan-1-ol

Cat. No.: B13594504
M. Wt: 159.27 g/mol
InChI Key: UVUQANODGKLFGE-UHFFFAOYSA-N
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Description

5-(Isopropyl(methyl)amino)pentan-1-ol is a chemical compound with a molecular weight of 159.27 g/mol. It is a clear, colorless liquid known for its versatility in various specialized applications . This compound is characterized by the presence of an amino group and a hydroxyl group, making it an amino alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isopropyl(methyl)amino)pentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of a suitable precursor, such as a ketone or aldehyde, with isopropylamine and formaldehyde. The reaction typically requires a reducing agent like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous processes using catalysts like nickel-hydrotalcite. This method ensures high product yields and efficiency. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Isopropyl(methyl)amino)pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

5-(Isopropyl(methyl)amino)pentan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Isopropyl(methyl)amino)pentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s solubility and reactivity. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Isopropyl(methyl)amino)pentan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which confer distinct chemical properties and reactivity. This bifunctional nature makes it a valuable compound for various applications, including the synthesis of biodegradable polymers and potential therapeutic agents.

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

5-[methyl(propan-2-yl)amino]pentan-1-ol

InChI

InChI=1S/C9H21NO/c1-9(2)10(3)7-5-4-6-8-11/h9,11H,4-8H2,1-3H3

InChI Key

UVUQANODGKLFGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCCCCO

Origin of Product

United States

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